Wild-Type FGFR4 Biochemical Potency: Fgfr4-IN-8 vs. Clinical-Stage FGFR4 Inhibitors
Fgfr4-IN-8 (Compound 7v) demonstrates superior biochemical potency against wild-type FGFR4 (IC50 = 0.5 nM) compared to the clinical-stage FGFR4 inhibitors BLU-554 (IC50 = 5 nM) and FGF401 (IC50 = 1.1-1.9 nM) [1][2]. The 10-fold improvement over BLU-554 and 2-4-fold improvement over FGF401 in enzymatic assays provides a larger experimental window for dose-response studies.
| Evidence Dimension | Biochemical IC50 against wild-type FGFR4 kinase |
|---|---|
| Target Compound Data | 0.5 nM (Fgfr4-IN-8) |
| Comparator Or Baseline | 5 nM (BLU-554/fisogatinib); 1.1-1.9 nM (FGF401/roblitinib) |
| Quantified Difference | 10-fold more potent than BLU-554; 2.2-3.8-fold more potent than FGF401 |
| Conditions | In vitro kinase inhibition assay (biochemical) |
Why This Matters
Higher biochemical potency translates to lower compound consumption in cell-based assays and potentially lower effective doses, reducing costs per experiment and minimizing off-target effects at the cellular level.
- [1] Shao M, et al. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. J Med Chem. 2022;65(6):4653-4673. View Source
- [2] MedChemExpress. FGFR4-IN-8 Product Datasheet. View Source
